molecular formula C14H18ClNO2 B6180887 benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride CAS No. 2613299-92-4

benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Cat. No.: B6180887
CAS No.: 2613299-92-4
M. Wt: 267.75 g/mol
InChI Key: GALLHNKVQBDUBX-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (CAS: 1296797-07-3) is a chiral spirocyclic compound with the molecular formula C₁₄H₁₈ClNO₂ and a molecular weight of 267.76 g/mol . Its structure features a 5-azaspiro[2.4]heptane core, a benzyl ester group, and a hydrochloride salt. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for its conformational rigidity, which enhances binding affinity in drug candidates .

Properties

CAS No.

2613299-92-4

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c16-13(12-8-14(6-7-14)10-15-12)17-9-11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2;1H/t12-;/m0./s1

InChI Key

GALLHNKVQBDUBX-YDALLXLXSA-N

Isomeric SMILES

C1CC12C[C@H](NC2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CC12CC(NC2)C(=O)OCC3=CC=CC=C3.Cl

Purity

95

Origin of Product

United States

Mechanism of Action

Similar Compounds

  • Spiro[2.4]heptane derivatives with different substituents.

  • Other azaspiro compounds with similar core structures but varying side chains.

Biological Activity

Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17ClN2O4
  • Molar Mass : 304.76 g/mol
  • CAS Number : 2567928-46-3
  • IUPAC Name : this compound

The spirocyclic structure of this compound allows for unique interactions with biological targets, potentially influencing various biochemical pathways.

Synthesis

The synthesis of benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate typically involves several steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions using suitable cyclizing agents.
  • Introduction of the Benzyl Group : The benzyl group is introduced via nucleophilic substitution reactions.
  • Purification : The final product is purified to achieve high purity levels, often exceeding 97% .

Biological Activity

Research indicates that benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate exhibits various biological activities, including:

  • Antiviral Activity : Studies have shown that related compounds in the spirocyclic family can inhibit viral replication, particularly in hepatitis C virus (HCV) models . The mechanism often involves interference with viral protein synthesis or replication processes.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific data on this compound is limited .

Case Studies and Experimental Data

  • Antiviral Studies :
    • A study focusing on the synthesis of derivatives indicated that modifications to the spirocyclic structure could enhance antiviral potency against HCV .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that related compounds reduced viability in glioma cells, indicating potential applications in cancer therapy .
  • Mechanistic Insights :
    • The interaction of benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate with specific enzymes and receptors has been investigated, revealing its potential as a modulator of enzyme activity due to its unique structure .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityReference
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylateAntiviral activity
Related spirocyclic compoundsCytotoxicity against glioma cells
CGP 28238Anti-inflammatory properties

Scientific Research Applications

Medicinal Chemistry

Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride serves as a versatile building block in the synthesis of various pharmacologically active molecules. Its structural characteristics make it suitable for developing new drugs, particularly those targeting specific biological pathways.

  • Enzyme Inhibitors: The compound is utilized in the study of enzyme inhibitors, especially in the context of viral infections such as Hepatitis C. It acts as an intermediate in synthesizing NS5A inhibitors, which are crucial for antiviral therapies .
  • Receptor Ligands: Research indicates that this compound can interact with specific receptors, providing insights into receptor-ligand interactions and their implications in pharmacology .

Biological Studies

The compound is significant for studying various biological mechanisms:

  • Mechanism of Action: Its interaction with molecular targets like enzymes or receptors allows researchers to explore how modifications to the spirocyclic structure can alter biological activity .
  • Biological Pathways: By investigating its effects on cellular pathways, researchers can better understand disease mechanisms and identify potential therapeutic targets.

Industrial Applications

This compound has potential applications beyond medicinal chemistry:

  • Agrochemicals: The compound can be adapted for use in the development of agrochemicals, contributing to advancements in agricultural science by enhancing crop protection strategies.
  • Materials Science: Its unique chemical properties may also find applications in materials science, particularly in the synthesis of novel materials with specific functionalities.

Case Study 1: Synthesis of NS5A Inhibitors

Research has demonstrated that benzyl (6S)-5-azaspiro[2.4]heptane derivatives can serve as intermediates in synthesizing NS5A inhibitors for Hepatitis C treatment. The synthesis involves multiple steps, including cyclization and carboxylation reactions, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Enzyme Inhibition Studies

Studies have focused on the interaction of this compound with various enzymes involved in metabolic pathways, revealing its potential as a lead compound for developing enzyme inhibitors that could modulate disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives of 5-Azaspiro[2.4]heptane

Table 1: Key Properties of Ester Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride C₁₄H₁₈ClNO₂ 267.76 Benzyl ester, HCl salt Chiral intermediate in API synthesis
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride C₈H₁₂ClNO₂ 191.66 Methyl ester, HCl salt Intermediate for SARS-CoV-2 3CL protease inhibitor (CMX990)
6-Benzyl 5-tert-butyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate C₁₉H₂₅NO₄ 331.41 Benzyl + tert-butyl esters Multi-step synthesis of APIs

Key Observations :

  • The tert-butyl group in the dicarboxylate derivative offers enhanced protection for secondary functional groups .
  • Biological Relevance : The methyl ester derivative was critical in synthesizing CMX990, a preclinical SARS-CoV-2 inhibitor, highlighting the role of spirocyclic intermediates in antiviral drug development .

Carboxylic Acid and Protected Derivatives

Table 2: Carboxylic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 241.28 Boc-protected carboxylic acid High-cost intermediate for peptide synthesis
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride C₇H₁₀ClNO₂ 191.66 Free carboxylic acid, HCl salt Direct precursor for ester derivatives

Key Observations :

  • Protection Strategies : The Boc-protected derivative is stable under acidic conditions, making it suitable for stepwise synthesis. In contrast, the free carboxylic acid hydrochloride is more reactive but requires careful handling .
  • Cost Considerations : The Boc-protected variant is priced at $4,000/g , reflecting its specialized use in high-value syntheses .

Structural Analogues with Varied Cores

Table 3: Analogues with Different Heterocyclic Cores
Compound Name Molecular Formula Core Structure Key Features References
Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride C₇H₁₂ClF₂NO₂ Pyrrolidine Fluorine substituents enhance electronegativity
tert-Butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride C₁₅H₂₈ClN₃O₂ Piperidine Piperazine side chain for functionalization

Key Observations :

  • Electronic Effects : Fluorinated pyrrolidines (e.g., difluoro derivatives) exhibit distinct electronic properties, which may alter solubility and metabolic stability .

Preparation Methods

Cyclization of Dicarboxylate Precursors

A scalable method involves refluxing dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate in dimethyl sulfoxide (DMSO) with aqueous sodium chloride (NaCl) at 100°C for 48 hours. This cyclization step forms the spirocyclic ketone intermediate, which is subsequently reduced to the amine.

Reaction Conditions:

PrecursorSolventTemperatureTimeYield
Dimethyl dicarboxylateDMSO100°C48 h50%

Horner-Wadsworth-Emmons Reaction

An alternative route employs cyclobutanone and triethyl phosphonoacetate under basic conditions to form the spirocyclic core. This method offers superior stereochemical control, critical for achieving the (6S) configuration.

Introduction of the Benzyl Ester Group

The benzyl ester moiety is introduced via nucleophilic acyl substitution. Benzyl chloroformate reacts with the spirocyclic amine intermediate in dichloromethane (CH₂Cl₂) under inert conditions, catalyzed by triethylamine (Et₃N).

Optimized Parameters:

ReagentSolventCatalystTemperatureTimeYield
Benzyl chloroformateCH₂Cl₂Et₃N0°C → 25°C4 h85%

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with hydrogen chloride (HCl) in diethyl ether. This step enhances crystallinity and storage stability.

Salt Formation Protocol:

  • Dissolve the free base in anhydrous diethyl ether.

  • Bubble HCl gas through the solution at 0°C until precipitation ceases.

  • Filter and wash the precipitate with cold ether to isolate the hydrochloride salt.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted intermediates.

Analytical Validation

TechniqueKey DataPurpose
1H NMR δ 3.85 (s, 2H, CH₂O), δ 7.35 (m, 5H, Ar)Confirm benzyl ester integration
HPLC Retention time: 8.2 min (97% purity)Assess chemical purity
Chiral HPLC >99% ee (Chiralpak IA column)Verify (6S) configuration

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for efficiency and safety:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Catalytic Hydrogenation : Replace HCl gas with palladium-catalyzed hydrogenation for safer salt formation.

Comparative Industrial Methods:

ParameterBatch ProcessFlow Process
Reaction Time48 h28 h
Yield78%82%
Purity95%97%

Challenges and Solutions

Stereochemical Control

Racemization during esterification is mitigated by maintaining low temperatures (0–5°C) and using non-polar solvents.

Byproduct Formation

Unwanted diastereomers are minimized via kinetic control, achieved by slow reagent addition over 1 hour .

Q & A

Q. What are the established synthetic routes and purification methods for benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride?

Synthesis typically involves coupling reactions with tert-butyl chloroformate or benzyl chloroformate under basic conditions (e.g., triethylamine) in solvents like dichloromethane at low temperatures to preserve stereochemistry. The spirocyclic core is constructed via cyclization of appropriately substituted precursors, followed by HCl salt formation to enhance stability . Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel. Purity is verified via HPLC (>95%) and melting point analysis .

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the spirocyclic structure and benzyl ester moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., Mol. weight: 267.76 g/mol for C14_{14}H18_{18}ClNO2_2) .
  • Chiral HPLC : To confirm the (6S) configuration using chiral stationary phases (e.g., amylose or cellulose derivatives) .
  • X-ray Crystallography : For absolute stereochemical assignment, particularly when novel derivatives are synthesized .

Q. How does the hydrochloride salt form influence stability and storage conditions?

The hydrochloride salt improves crystallinity and stability by reducing hygroscopicity. Storage recommendations include airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <2% decomposition when properly stored .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for derivatives of this spirocyclic compound?

Discrepancies in activity or toxicity may arise from:

  • Stereochemical impurities : Ensure enantiomeric purity (>99%) via chiral HPLC to exclude confounding effects from (6R) isomers .
  • Metabolic instability : Evaluate hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways .
  • Off-target interactions : Use proteome-wide profiling (e.g., kinase or GPCR panels) to rule out unintended binding .

Q. What strategies optimize the spirocyclic core for structure-activity relationship (SAR) studies?

  • Ring size modification : Compare 5-azaspiro[2.4]heptane with 6-azaspiro[3.3]heptane derivatives to assess rigidity and binding pocket compatibility .
  • Ester group substitution : Replace benzyl with tert-butyl or methyl esters to modulate lipophilicity (logP) and bioavailability .
  • Spiro ring functionalization : Introduce fluorine or methyl groups at strategic positions to enhance metabolic stability (e.g., 7-fluoro analogs in ).

Q. What methodologies address challenges in chiral synthesis and scale-up for this compound?

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to control stereochemistry during cyclization .
  • Continuous flow reactors : Improve yield and reproducibility for large-scale production by maintaining precise temperature and mixing conditions .
  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., solvent, catalyst loading) using multivariate analysis to minimize enantiomeric excess (ee) loss .

Q. How does the spirocyclic architecture influence pharmacokinetic (PK) properties?

The compact spiro structure enhances:

  • Metabolic stability : Reduced cytochrome P450-mediated oxidation due to steric hindrance .
  • Solubility : Polar carboxylate groups improve aqueous solubility, while the benzyl ester balances membrane permeability .
  • Half-life : Preclinical PK studies in rodents show extended t1/2_{1/2} (e.g., 4–6 hours) compared to non-spiro analogs .

Q. What role does the hydrochloride counterion play in crystallization and bioavailability?

  • Crystallization : HCl salt formation promotes monoclinic crystal packing, improving batch-to-batch consistency .
  • Bioavailability : The counterion enhances solubility in physiological pH, increasing oral absorption (e.g., 60–70% bioavailability in murine models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.